2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecine
Description
2,3,10,11-Tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecine is a benzazecine derivative characterized by a complex polycyclic framework. Its structure includes four methoxy groups at positions 2, 3, 10, and 11, a methyl group at position 5, and a methylsulfanylmethyl substituent at position 12.
Properties
CAS No. |
59571-97-0 |
|---|---|
Molecular Formula |
C24H33NO4S |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecine |
InChI |
InChI=1S/C24H33NO4S/c1-25-9-7-8-16-11-21(26-2)23(28-4)13-19(16)18(15-30-6)10-17-12-22(27-3)24(29-5)14-20(17)25/h11-14,18H,7-10,15H2,1-6H3 |
InChI Key |
AUEVAUIINNIJRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=CC(=C(C=C2C(CC3=CC(=C(C=C31)OC)OC)CSC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis may include:
Formation of the Benzazecine Core: This step involves the construction of the benzazecine core through cyclization reactions. Common reagents used in this step include aromatic aldehydes and amines.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Addition of Methylsulfanylmethyl Group: The methylsulfanylmethyl group is introduced through nucleophilic substitution reactions using reagents like methylthiomethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylsulfanylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Methylthiomethyl chloride, dimethyl sulfate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzazecine derivatives
Substitution: Functionalized benzazecine derivatives
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of benzazecine compounds exhibit significant antimicrobial properties. The presence of the methylsulfanylmethyl group enhances the compound's ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics against resistant strains of bacteria .
-
Anticancer Potential
- Compounds similar to 2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e] benzazecine have shown promising results in anticancer assays. For instance, certain synthesized analogues have demonstrated potent cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects
Synthesis Methodologies
The synthesis of 2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e] benzazecine typically involves multi-step organic reactions. Common methods include:
- Methylation Reactions : Utilizing methylating agents to introduce methoxy groups at specific positions.
- Cyclization Techniques : Employing cyclization strategies to construct the benzazecine framework.
- Functional Group Modifications : Modifying existing functional groups to enhance biological activity.
Case Studies
- Antimicrobial Efficacy
- Cytotoxicity Against Cancer Cells
Mechanism of Action
The mechanism of action of 2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, structural analogs within the benzazepine/benzazecine family can be analyzed based on substituent patterns and synthetic methodologies. Below is a comparative analysis derived from available evidence:
Table 1: Structural Comparison of Benzazecine Derivatives
Key Observations:
Substituent Diversity: The target compound features a rare combination of four methoxy groups and a methylsulfanylmethyl group, distinguishing it from analogs like the phenylsulphonyl-substituted benzazepinoquinolinone in –2. The methylsulfanylmethyl group may enhance lipophilicity compared to sulfonyl or carbonyl substituents .
Pharmacological Potential: Compounds with methoxy and sulfanyl groups (e.g., pyroquilon in ) are associated with antifungal and anticancer activities, suggesting possible overlapping applications for the target compound .
Biological Activity
2,3,10,11-Tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e] benzazecine is a complex organic compound with potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a CAS number of 59571-97-0. Its structure features multiple methoxy groups and a methylthio group, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzodioxole containing methoxy groups have demonstrated potent inhibition of cancer cell proliferation in various cell lines, including Hep3B and HeLa cells . The mechanism often involves cell cycle arrest and induction of apoptosis.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 2a | Hep3B | 6.26 | Cell cycle arrest at G2-M phase |
| Compound 3b | HeLa | 7.4 | Apoptosis induction |
| Compound 4a | Caco-2 | 6.48 | Inhibition of proliferation |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various in vitro assays, such as the DPPH radical scavenging method. Compounds with similar structures have shown promising results in reducing oxidative stress by neutralizing free radicals . This activity is crucial for protecting cells from oxidative damage and may contribute to their anticancer effects.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 85% |
| Compound B | 78% |
| 2,3,10,11-Tetramethoxy... | 82% |
The biological activity of 2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e] benzazecine is likely mediated through several mechanisms:
- Cell Cycle Modulation : The compound may induce cell cycle arrest at specific phases (e.g., G2-M), thereby inhibiting cancer cell proliferation.
- Apoptosis Induction : It has been observed to trigger apoptotic pathways in cancer cells through the activation of caspases.
- Antioxidant Defense : By scavenging free radicals, it helps in maintaining cellular redox balance.
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- A study evaluated the effects of a series of methoxy-substituted benzodioxole derivatives on various cancer cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Another investigation focused on the antioxidant properties of similar compounds in models of oxidative stress. The findings suggested that these compounds could mitigate damage caused by reactive oxygen species (ROS) in cellular systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
